Conformational Restriction Index: 0 Rotatable Bonds Enforces Unique Scaffold Rigidity
1-Aminocyclobutane-1-carbonitrile possesses zero rotatable bonds, a direct consequence of its quaternary α-carbon embedded within the cyclobutane ring. This conformational restriction is identical to that of 1-aminocyclopentane-1-carbonitrile (rotatable bonds = 0) but differs fundamentally from the regioisomeric 3-aminocyclobutane-1-carbonitrile, which also has 0 rotatable bonds but positions the amine and nitrile on different carbons, altering spatial orientation. The key differentiation lies in the ring size and associated puckering energetics: cyclobutane's barrier to ring inversion is approximately 1.45 kcal/mol, compared to ~0 kcal/mol for cyclopentane pseudorotation, yielding distinct conformational ensembles that affect molecular recognition [1][2].
| Evidence Dimension | Rotatable Bond Count (Structural Flexibility) |
|---|---|
| Target Compound Data | 0 rotatable bonds |
| Comparator Or Baseline | 1-Aminocyclopentane-1-carbonitrile: 0 rotatable bonds; 3-Aminocyclobutane-1-carbonitrile: 0 rotatable bonds; Acyclic α-aminonitriles: ≥2 rotatable bonds |
| Quantified Difference | Target compound = 0; cyclopentyl analog = 0; 3-substituted analog = 0; acyclic analogs ≥2 |
| Conditions | Computed molecular descriptors (PubChem 2025.04.14 release) |
Why This Matters
Zero rotatable bonds confer maximal conformational constraint, reducing entropic penalties upon target binding and enhancing ligand efficiency in fragment-based drug discovery [3].
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 11286483, 1-Aminocyclobutane-1-carbonitrile. Retrieved April 20, 2026. View Source
- [2] Allen, F. H.; Kirby, A. J. Conformational Analysis of Cyclobutane and Cyclopentane Rings. Journal of the Chemical Society, Perkin Transactions 2, 1990, 1951-1959. View Source
- [3] Veber, D. F.; Johnson, S. R.; Cheng, H. Y.; Smith, B. R.; Ward, K. W.; Kopple, K. D. Molecular Properties That Influence the Oral Bioavailability of Drug Candidates. Journal of Medicinal Chemistry, 2002, 45, 2615-2623. View Source
